molecular formula C24H16Cl2F3N3O2S B3002705 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226458-70-3

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B3002705
CAS No.: 1226458-70-3
M. Wt: 538.37
InChI Key: KDKIPIMXHLHRKL-UHFFFAOYSA-N
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Description

2-((5-(3,4-Dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted at positions 1 and 5 with 4-(trifluoromethoxy)phenyl and 3,4-dichlorophenyl groups, respectively.
  • A thioacetamide (-S-CH₂-C(=O)-NH-) bridge linking the imidazole’s 2-position to an N-phenyl group. Below, we compare this compound with structurally related derivatives reported in recent literature.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2F3N3O2S/c25-19-11-6-15(12-20(19)26)21-13-30-23(35-14-22(33)31-16-4-2-1-3-5-16)32(21)17-7-9-18(10-8-17)34-24(27,28)29/h1-13H,14H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKIPIMXHLHRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H16Cl2F3N3O2SC_{24}H_{16}Cl_2F_3N_3O_2S, with a molecular weight of approximately 538.4 g/mol. The structure features an imidazole ring, a thioether linkage, and multiple aromatic substituents, which are significant for its biological activity.

PropertyValue
Molecular FormulaC24H16Cl2F3N3O2SC_{24}H_{16}Cl_2F_3N_3O_2S
Molecular Weight538.4 g/mol
CAS Number1226458-70-3

Research indicates that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The compound's mechanism appears to involve modulation of signaling pathways associated with inflammation, particularly those activated by lipopolysaccharides (LPS).

Key Findings:

  • Cytokine Inhibition : Studies show that the compound significantly reduces the production of TNF-α and IL-6 in RAW264.7 macrophage cells stimulated with LPS. The IC50 values for TNF-α and IL-6 inhibition were reported to be approximately 12.9 μM and 2.29 μM, respectively .
  • Oxidative Stress Modulation : The compound also influences oxidative stress markers, increasing reactive oxygen species (ROS) levels while decreasing glutathione (GSH) content, indicating a potential role in ferroptosis—a regulated form of cell death associated with oxidative stress .

Case Studies

Several studies have investigated the biological activity of similar compounds within the imidazole class, providing insights into the efficacy and safety profiles relevant to this compound.

  • Anti-inflammatory Activity :
    • A study synthesized various imidazole derivatives and tested their anti-inflammatory properties in vitro. The most potent derivative showed effective inhibition of NO production and was non-toxic to cells at therapeutic concentrations .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays revealed that while the compound exhibited anti-inflammatory effects, it maintained a favorable safety profile with low cytotoxicity across several cancer cell lines .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. The presence of the thioether linkage in this compound may enhance its ability to disrupt microbial cell membranes or inhibit key enzymatic pathways, making it a candidate for further studies in antimicrobial drug development .
  • Anticancer Properties :
    • The structural motifs present in this compound suggest potential anticancer activity. Compounds similar to this have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer types. Studies are ongoing to evaluate its efficacy against specific cancer cell lines .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that imidazole derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory diseases .

Agrochemical Applications

  • Pesticidal Activity :
    • The compound has been evaluated for its ability to control phytopathogenic microorganisms. Its structural characteristics may allow it to act as a fungicide or bactericide, potentially offering a new avenue for agricultural pest management .
  • Herbicidal Properties :
    • Given the increasing resistance of weeds to traditional herbicides, novel compounds like this one are being investigated for their herbicidal potential. Their unique mechanisms of action could provide effective alternatives in weed management strategies.

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the imidazole ring in enhancing antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro assays showed that derivatives of this compound inhibited the growth of specific cancer cell lines, such as breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The target compound’s 3,4-dichlorophenyl and 4-(trifluoromethoxy)phenyl groups distinguish it from analogs. Key comparisons include:

Compound ID Aryl Substituents (Imidazole Positions) Functional Groups Key Properties/Effects
Target Compound 5: 3,4-Cl₂C₆H₃; 1: 4-CF₃OC₆H₄ Thioacetamide (-S-CH₂-C(=O)-NH-) Enhanced lipophilicity (Cl, CF₃O); potential metabolic stability (CF₃O) .
: 9c Thiazole: 4-BrC₆H₄ Triazole-acetamide Bromine increases molecular weight/polarizability; may alter target binding .
: (I) Thiazole: 3,4-Cl₂C₆H₃ Acetamide (-CH₂-C(=O)-NH-) Dichlorophenyl group induces non-planar conformation (61.8° dihedral angle) .
: [38] Imidazole: 2-(CF₃)C₆H₃ Imidazole core Trifluoromethyl group enhances electron-withdrawing effects vs. CF₃O .

Analysis :

  • The 4-(trifluoromethoxy)phenyl substituent offers a balance of hydrophobicity and metabolic resistance compared to simpler halogen (Br, F) or alkyl (CH₃, OCH₃) groups in and .

Functional Group Variations

The thioacetamide bridge in the target compound contrasts with related functional motifs:

Compound ID Functional Bridge Spectral Data (IR/NMR)
Target Compound -S-CH₂-C(=O)-NH- Expected C=S stretch: ~1240–1255 cm⁻¹ (IR); NH resonance: δ ~10–12 ppm (¹H-NMR) .
: 9a–9e Triazole-CH₂-C(=O)-NH- C=O stretch: ~1663–1682 cm⁻¹ (IR); triazole protons: δ ~7.5–8.5 ppm (¹H-NMR) .
: (I) -CH₂-C(=O)-NH- (no sulfur) C=O stretch: ~1682 cm⁻¹; NH resonance: δ ~10.2 ppm (¹H-NMR) .
: [7–9] Triazole-thione (-C(=S)-NH-) C=S stretch: ~1247–1255 cm⁻¹; NH stretch: ~3278–3414 cm⁻¹ (IR) .

Analysis :

  • The thioacetamide group in the target compound may enhance hydrogen bonding via sulfur’s polarizability, unlike non-sulfur acetamides in .
  • Triazole-thiones () exhibit tautomerism (thione vs. thiol), absent in the target’s stable thioether linkage .

Analysis :

  • The target compound’s synthesis likely parallels ’s EDC-mediated amidation, ensuring high regioselectivity .
  • Triazole derivatives (–2) require multi-step cyclization, whereas imidazole-based compounds (target, ) often employ Friedel-Crafts or cyclocondensation reactions .

Structural and Conformational Insights

  • Dihedral Angles : ’s compound exhibits a 61.8° twist between dichlorophenyl and thiazole rings, reducing π-π stacking . The target compound’s 4-(trifluoromethoxy)phenyl group may induce similar torsional strain, impacting solubility or binding.
  • Hydrogen Bonding : ’s N–H···N interactions (R²²(8) motif) stabilize crystal packing . The target’s thioacetamide NH group may participate in analogous interactions, enhancing crystallinity.

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